4-Methylpiperazine-2-carboxylic acid
Overview
Description
4-Methylpiperazine-2-carboxylic acid is an organic compound with the molecular formula C6H12N2O2. It belongs to the class of piperazine carboxylic acids, which are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups . This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylpiperazine-2-carboxylic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . Another method involves the reductive amination of α-keto acids with ammonia and a reducing agent .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated peptide synthesis techniques, such as the Merrifield solid-phase method. This method simplifies the synthesis process by covalently bonding the growing amino acid chain to small beads of a polymer resin .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Primary alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
4-Methylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile in various reactions, facilitating the formation of covalent bonds with electrophilic centers . This interaction is crucial in the synthesis of complex organic molecules and pharmaceuticals.
Comparison with Similar Compounds
2-Methylpiperazine: Another piperazine derivative with similar structural features.
4-Methylpiperazine-1-carboxylic acid: A closely related compound with a different substitution pattern.
Uniqueness: 4-Methylpiperazine-2-carboxylic acid is unique due to its specific substitution on the piperazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-methylpiperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-2-7-5(4-8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMBMKKMKAFQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423592 | |
Record name | 4-Methylpiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721876-16-0 | |
Record name | 4-Methylpiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 4-Methylpiperazine-2-carboxylic acid in Cola pachycarpa stem extract?
A1: While the abstract itself doesn't delve into the specific properties or potential applications of this compound, its presence as one of the most abundant compounds in the stem extract of Cola pachycarpa is noteworthy. [] This suggests it could contribute to the plant's purported use in traditional medicine, potentially playing a role in the treatment and management of various ailments. Further research is needed to understand the specific biological activity and potential therapeutic benefits of this compound.
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